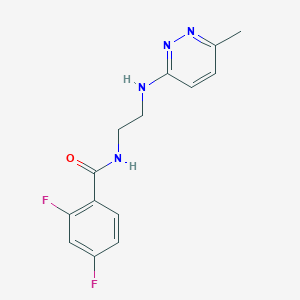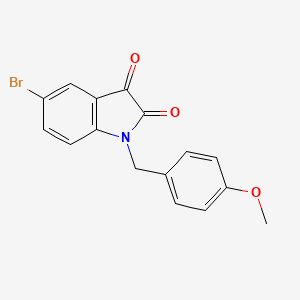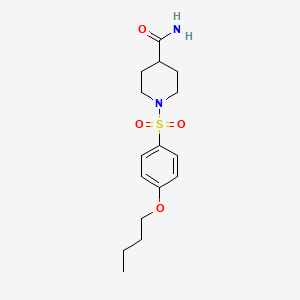
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit potent antifungal activity, making them potential candidates for the development of antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has several advantages for lab experiments. It is relatively easy to synthesize, and its derivatives can be easily modified to enhance their biological activity. However, there are also limitations to its use in lab experiments. For example, it has relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene. One potential direction is the development of novel 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene and its derivatives. Finally, studies are needed to investigate the potential applications of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene in other fields, such as the development of antifungal drugs.
Conclusion:
In conclusion, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for the development of novel compounds with therapeutic potential. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene can be synthesized through a multistep process that involves the reaction between 4-butoxyaniline and piperidine, followed by the addition of a sulfonyl chloride group and a Boc-protected carboxylic acid group. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of novel compounds with biological activity. 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit significant antiproliferative activity against cancer cells, making them promising candidates for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFOSCNTSFYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)
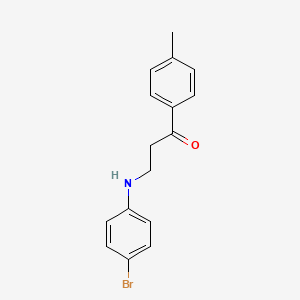
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
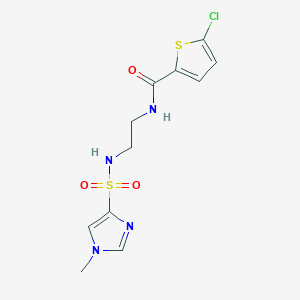
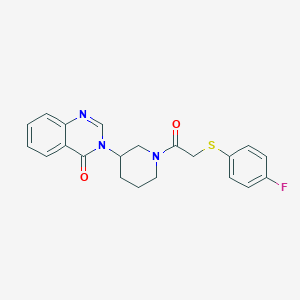

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
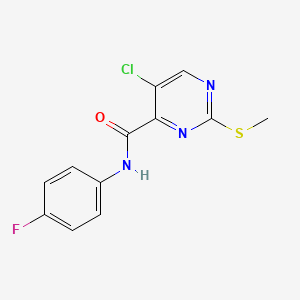
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
